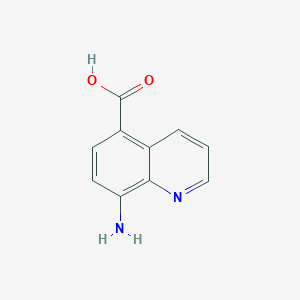
8-Aminoquinoline-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminoquinoline-5-carboxylic acid is a nitrogen-containing heterocyclic compound . It has a molecular weight of 188.19 . It is a common framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Synthesis Analysis
The synthesis of substituted 8-aminoquinoline is of great importance . It involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A simple and effective method for Ag-catalyzed site-selective C–H phosphonation of 8-aminoquinoline with diaryl phosphine oxides has been reported .
Molecular Structure Analysis
8-Aminoquinoline-5-carboxylic acid has a complex structure. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions .
Chemical Reactions Analysis
8-Aminoquinoline has been used as a powerful bidentate directing group to assist C–H functionalization/activation . This provides a powerful tool for the synthesis of a variety of molecules . The reaction appears to proceed through a rhodium carbene intermediate generated from the alkene .
Physical And Chemical Properties Analysis
The compound has a melting point of 240-242 degrees Celsius . More detailed physical and chemical properties are not available in the sources.
科学的研究の応用
C–H Bond Activation and Functionalization
8-Aminoquinoline-5-carboxylic acid is a pivotal compound in the field of C–H bond activation and functionalization . It serves as a bidentate directing group that facilitates the formation of C–C and C–Z (Z = heteroatom) bonds, which is crucial for synthesizing various substituted derivatives . This process is often carried out under transition metal catalysis or photocatalysis, expanding the utility of 8-aminoquinoline derivatives in creating complex organic molecules.
Pharmacological Synthesis
In pharmacology, 8-aminoquinoline derivatives are synthesized for their potential as drugs due to their presence in many natural products and functional materials . The compound’s ability to undergo site-selective functionalization makes it valuable for creating a diverse array of bioactive molecules, which can lead to the development of new medications.
Organic Synthesis
The compound plays a significant role in organic synthesis , particularly in the construction of complex molecules through direct C–H activation. This method is preferred for its atom economy and functional group tolerance, allowing for the synthesis of various functionalized quinolones with good yields .
Material Science
In material science, 8-aminoquinoline-5-carboxylic acid is used to modify physical and chemical properties of materials. By attaching different substituents to the quinoline ring, researchers can significantly alter these properties, leading to potential applications of economic value .
Analytical Chemistry
8-Aminoquinoline derivatives are utilized as fluorescent probes in analytical chemistry, particularly for the determination of zinc ions. These probes are designed to be highly selective and sensitive, making them useful tools for environmental and biological applications .
Biochemistry
The compound’s derivatives are explored for their reactivity and selectivity in biochemical applications. They are involved in various biological processes and have the potential to contribute to the understanding of complex biochemical pathways .
将来の方向性
The use of 8-aminoquinoline-5-carboxylic acid in the field of C–H bond activation/functionalization is expected to continue to be a focus of research . The development of new strategies for the removal of 8-aminoquinoline, one of the most widely used N,N-bidentate directing groups, is also a future direction .
作用機序
Target of Action
8-Aminoquinoline-5-carboxylic acid, like other 8-aminoquinolines, primarily targets the C–H bonds in various biochemical reactions . It acts as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This makes it a crucial component in the synthesis of a variety of molecules .
Mode of Action
The compound interacts with its targets by forming C–C and C–Z (Z = heteroatom) bonds through transition metal catalysts, photocatalysts, or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases . This interaction results in the functionalization of positions C2–C7 on the 8-aminoquinoline ring .
Biochemical Pathways
The primary biochemical pathway affected by 8-Aminoquinoline-5-carboxylic acid is the C–H bond activation/functionalization pathway . This pathway involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions . The compound’s action on this pathway leads to the synthesis of substituted 8-aminoquinoline, which is of great importance .
Pharmacokinetics
For instance, primaquine, an 8-aminoquinoline, has a plasma half-life of 6 hours . The plasma area under the curve (AUC), half-life (T1/2), and time to reach maximum concentration (Tmax) were found to be greater for one enantiomer of primaquine compared to the other . This suggests that the pharmacokinetics of 8-Aminoquinoline-5-carboxylic acid may also depend on the specific form or enantiomer of the compound.
Result of Action
The molecular and cellular effects of 8-Aminoquinoline-5-carboxylic acid’s action primarily involve the functionalization of the 8-aminoquinoline ring . This functionalization changes the physical and chemical properties of the ring, leading to the synthesis of a variety of molecules . These molecules have potential applications in many areas, including the production of natural products, functional materials, and useful drugs .
Action Environment
The action, efficacy, and stability of 8-Aminoquinoline-5-carboxylic acid can be influenced by various environmental factors. For instance, the functionalization of the 8-aminoquinoline ring often requires specific conditions, such as the presence of transition metal catalysts, photocatalysts, or certain temperature conditions . Additionally, the compound’s action can be affected by the presence of other substances in the reaction environment, such as other directing groups .
特性
IUPAC Name |
8-aminoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFVSVFITPSQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoquinoline-5-carboxylic acid | |
CAS RN |
860205-79-4 |
Source


|
| Record name | 8-aminoquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2784084.png)
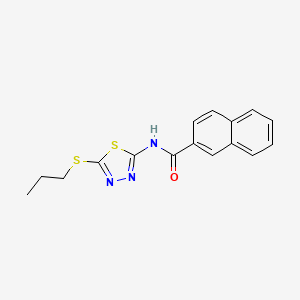
![ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2784086.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)


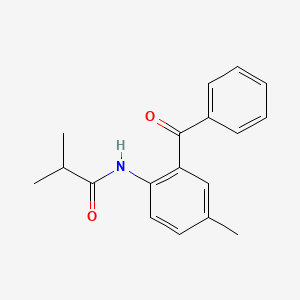
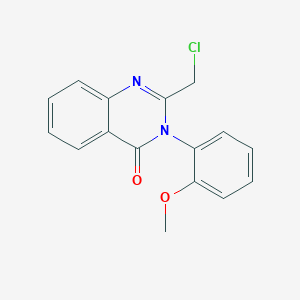
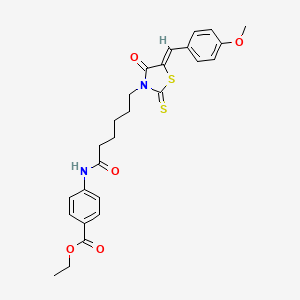
![4-ethyl-7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2784104.png)